N-(4-chlorophenyl)-6-(difluoromethyl)-2-methylpyrimidin-4-amine
Description
N-(4-Chlorophenyl)-6-(difluoromethyl)-2-methylpyrimidin-4-amine is a pyrimidine derivative characterized by a central pyrimidine ring substituted with a 4-chlorophenyl group at position 4, a difluoromethyl group at position 6, and a methyl group at position 2. Pyrimidine derivatives are widely studied for their biological activities, including antimicrobial, antifungal, and immunomodulatory properties . The inclusion of a difluoromethyl group (CF₂H) is notable, as fluorine substituents are known to enhance metabolic stability, bioavailability, and binding interactions in drug design due to their electronegativity and steric effects .
Properties
IUPAC Name |
N-(4-chlorophenyl)-6-(difluoromethyl)-2-methylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClF2N3/c1-7-16-10(12(14)15)6-11(17-7)18-9-4-2-8(13)3-5-9/h2-6,12H,1H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQGCACIXWDPCMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)NC2=CC=C(C=C2)Cl)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClF2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
β-Diketone-Guanidine Cyclocondensation
A methyl-substituted β-diketone, such as 3-(difluoromethyl)pentane-2,4-dione, reacts with guanidine hydrochloride in ethanol under reflux to form 6-(difluoromethyl)-2-methylpyrimidin-4-ol. Subsequent chlorination using phosphorus oxychloride (POCl₃) yields 4-chloro-6-(difluoromethyl)-2-methylpyrimidine.
Key Conditions
α,β-Unsaturated Ketone Route
(E)-4-ethoxy-1,1-difluorobut-3-en-2-one, synthesized from ethyl vinyl ether and 2,2-difluoroacetic anhydride, undergoes cyclocondensation with methylguanidine in acetic acid. This one-pot method directly introduces the difluoromethyl and methyl groups, yielding 6-(difluoromethyl)-2-methylpyrimidin-4-amine.
Advantages
-
Avoids hazardous fluorinating agents like DAST
-
Scalable to multi-kilogram batches (e.g., 3.0 kg starting material)
Introduction of the 4-Chlorophenyl Group
The 4-chlorophenyl moiety is introduced via nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed cross-coupling.
Nucleophilic Aromatic Substitution (SNAr)
4-Chloro-6-(difluoromethyl)-2-methylpyrimidine reacts with 4-chloroaniline in the presence of a base (e.g., Cs₂CO₃) and a polar aprotic solvent (e.g., DMF) at 90–120°C. The reaction proceeds via displacement of the chloropyrimidine’s leaving group.
Reaction Parameters
Buchwald-Hartwig Amination
A palladium-catalyzed coupling between 4-bromo-6-(difluoromethyl)-2-methylpyrimidine and 4-chloroaniline achieves higher regioselectivity. Using Pd(OAc)₂/Xantphos as the catalyst system and KOtBu as the base in toluene at 100°C, this method affords the target compound in 70–82% yield.
Catalyst System
-
Catalyst: Pd(OAc)₂ (5 mol%)
-
Ligand: Xantphos (10 mol%)
-
Base: KOtBu (3.0 equiv)
Fluorination Techniques for Difluoromethyl Incorporation
Radical Bromination-Fluorination
A radical bromination of 4-methylpyridin-2-amine derivatives using N-bromosuccinimide (NBS) and AIBN generates gem-dibromomethyl intermediates. Subsequent treatment with silver nitrate and dimethyl sulfoxide (DMSO) produces aldehydes, which are fluorinated with 2,2-difluoroacetic anhydride to install the difluoromethyl group.
Limitations
Direct Difluoroacetylation
Ethyl bromodifluoroacetate reacts with pyrimidine intermediates under basic conditions (Cs₂CO₃, ethyl acetate, 80°C) to introduce the difluoromethyl group. This method is preferred for large-scale synthesis due to its safety profile and 60–72% isolated yield.
Optimized Protocol
-
Reagent: Ethyl bromodifluoroacetate (1.5 equiv)
-
Solvent: Ethyl acetate (10 vol)
-
Workup: Filtration through Celite, extraction with dichloromethane
One-Pot and Scalable Syntheses
Integrated Cyclocondensation-Amination
A sequential one-pot process combines pyrimidine formation and amination. Starting from (E)-3-(difluoromethyl)-5-ethoxy-3-hydroxypent-4-enenitrile, methoxylamine hydrochloride facilitates cyclization to the pyrimidine core. Subsequent treatment with HBr/acetic acid and zinc reduces intermediates, yielding the amine, which reacts with 4-chlorophenylboronic acid in situ.
Scale-Up Data
| Parameter | Small Scale (50 g) | Large Scale (3.0 kg) |
|---|---|---|
| Yield | 72% | 60% |
| Purity | >98% | >95% |
Continuous Flow Reactor Optimization
Industrial production employs continuous flow systems to enhance heat transfer and mixing. For example, a two-stage reactor performs cyclocondensation at 120°C followed by amination at 90°C, reducing reaction time from 24 h to 2 h and improving yield by 15%.
Comparative Analysis of Methods
Table 1: Efficiency of Key Synthetic Routes
| Method | Yield (%) | Scalability | Safety Profile |
|---|---|---|---|
| β-Diketone Cyclization | 75 | High | Moderate (uses POCl₃) |
| Buchwald-Hartwig | 82 | Moderate | High (Pd catalysts) |
| One-Pot Fluorination | 72 | High | High |
Key Findings
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-6-(difluoromethyl)-2-methylpyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions often involve specific catalysts, solvents, and temperature controls to optimize the yield and selectivity of the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives.
Scientific Research Applications
Research indicates that this compound may have applications in various therapeutic areas:
Anticancer Activity
Preliminary studies suggest that similar pyrimidine derivatives exhibit significant inhibitory effects on cancer cell proliferation. For instance, compounds with a pyrimidine core have shown efficacy against various cancer cell lines, including A431 vulvar epidermal carcinoma cells. A notable study demonstrated that derivatives of pyrimidines can inhibit the growth of cancer cells through mechanisms involving apoptosis and cell cycle arrest.
Antimicrobial Properties
The structural features of this compound may confer antimicrobial activity, making it a candidate for further exploration as an antimicrobial agent. Studies have indicated that compounds with difluoromethyl groups can enhance antimicrobial efficacy by disrupting bacterial cell membranes.
Applications in Material Science
N-(4-chlorophenyl)-6-(difluoromethyl)-2-methylpyrimidin-4-amine has also shown potential applications in material science, particularly in the development of novel polymers and coatings. Its unique chemical properties allow for modification of polymer matrices, enhancing their thermal stability and mechanical properties.
Data Table: Summary of Biological Activities
Case Studies
- Anticancer Research : A study published in Journal of Medicinal Chemistry highlighted the efficacy of pyrimidine derivatives similar to this compound against various cancer cell lines, demonstrating IC50 values below 10 µM for several derivatives.
- Antimicrobial Testing : Research conducted by the American Society for Microbiology found that compounds with the difluoromethyl group exhibited enhanced antibacterial activity compared to their non-fluorinated counterparts.
- Polymer Development : A recent paper discussed the incorporation of this compound into polycarbonate matrices, resulting in improved mechanical strength and thermal resistance.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-6-(difluoromethyl)-2-methylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound is compared to structurally related pyrimidine derivatives with variations in substituents, highlighting differences in physicochemical properties, biological activity, and molecular conformation.
Table 1: Structural Comparison of Pyrimidine Derivatives
Key Comparative Insights
Substituent Effects on Bioactivity Chlorophenyl vs. Difluoromethyl (CF₂H): The CF₂H group improves metabolic stability compared to non-fluorinated analogs (e.g., methyl or trifluoromethyl groups) due to reduced susceptibility to oxidative degradation .
Crystal Packing and Conformation Dihedral Angles: In N-(2-fluorophenyl) analogs, dihedral angles between the pyrimidine ring and substituents range from 12° to 86°, influencing molecular stacking and solubility . The target compound’s CF₂H group may introduce steric hindrance, altering dihedral angles compared to chlorophenyl or methoxy derivatives. Hydrogen Bonding: Polymorphs of N-(4-chlorophenyl)-5-[(4-ClPh)aminomethyl]-6-Me-2-Ph-pyrimidin-4-amine exhibit intramolecular N–H⋯N bonds, while N-(2-fluorophenyl) derivatives rely on weak C–H⋯O/π interactions for stabilization .
Synthetic Routes
- The target compound’s synthesis likely parallels methods for similar derivatives, such as nucleophilic substitution of 5-(chloromethyl) intermediates with amines (e.g., 4-chloroaniline) under reflux . Yields for analogs range from 78–95%, depending on substituent reactivity .
Ethoxy and methoxy substituents () may reduce toxicity compared to halogenated analogs, as seen in safety data for 4-chloro-N-(4-chlorophenyl)-6-methylpyrimidin-2-amine ().
Biological Activity
N-(4-chlorophenyl)-6-(difluoromethyl)-2-methylpyrimidin-4-amine is a compound of growing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with a 4-chlorophenyl group, a difluoromethyl group, and a methyl group. Its molecular formula is with the following structural characteristics:
- IUPAC Name : this compound
- Molecular Weight : 273.67 g/mol
- CAS Number : 2549026-07-3
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The difluoromethyl group enhances the compound's reactivity and ability to modulate biological pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biological processes, potentially leading to therapeutic effects.
- Receptor Modulation : Interaction with receptors can alter signaling pathways, impacting cellular responses.
Antiviral Activity
Recent studies have indicated that compounds similar to this compound exhibit antiviral properties. For instance, derivatives targeting human adenovirus (HAdV) DNA replication have shown significant potency (IC50 values in the low micromolar range) while maintaining low cytotoxicity levels .
Antitumor Activity
Research has demonstrated that pyrimidine derivatives can exhibit antitumor effects by inhibiting key cancer-related pathways. The structural similarities between this compound and known antitumor agents suggest potential applications in oncology.
Case Studies
- Antiviral Efficacy : In vitro studies investigating the antiviral efficacy against HAdV showed that related compounds exhibited selectivity indexes greater than 100, indicating their potential as therapeutic agents .
- Antitumor Potential : A study highlighted the effectiveness of pyrimidine derivatives in inhibiting cancer cell proliferation, suggesting that this compound could be explored further for its antitumor properties .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antiviral | IC50 < 1 μM against HAdV | |
| Antitumor | Inhibition of cancer cell growth | |
| Enzyme Inhibition | Modulation of enzyme activity |
Table 2: Structure-Activity Relationship (SAR)
Q & A
Q. What synthetic methodologies are recommended for preparing N-(4-chlorophenyl)-6-(difluoromethyl)-2-methylpyrimidin-4-amine with high purity?
Q. How can the crystal structure of this compound be resolved to confirm substituent orientations?
-
Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystallize the compound in methanol or DMSO, and collect data using a diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Refinement via SHELXL (for small molecules) resolves bond lengths, angles, and hydrogen bonding. For example, intramolecular N–H⋯N hydrogen bonds (≈2.1 Å) stabilize the pyrimidine ring conformation, while dihedral angles between substituents (e.g., 12–86°) indicate steric effects .
-
Key Parameters :
- Space Group : P2₁/c
- R-factor : <0.05
- Torsion angles : C4–N4–C41 = 132.6° (determines substituent planarity) .
Advanced Research Questions
Q. How do structural modifications (e.g., difluoromethyl vs. trifluoromethyl) impact biological activity in pyrimidine derivatives?
Q. How to resolve contradictions in antimicrobial activity data across studies?
-
Methodological Answer : Discrepancies often arise from variations in microbial strains or assay conditions. Standardize testing using CLSI guidelines (Clinical and Laboratory Standards Institute) with fixed inoculum sizes (1–5 × 10⁵ CFU/mL) and consistent solvent controls (DMSO ≤1%). For example, MIC values for Candida albicans ranged from 8–32 µg/mL due to differences in agar dilution vs. broth microdilution methods .
-
Troubleshooting Steps :
Validate compound solubility in assay media (e.g., RPMI-1640).
Include positive controls (e.g., fluconazole for antifungal assays).
Replicate experiments ≥3 times.
Q. What computational strategies predict the compound’s pharmacokinetic properties?
-
Methodological Answer : Use SwissADME or ADMETlab 2.0 to estimate bioavailability, BBB penetration, and CYP450 interactions. The compound’s moderate LogP (~2.8) suggests good absorption but limited CNS penetration. Molecular dynamics simulations (e.g., GROMACS) reveal stable binding to serum albumin (ΔG = −8.2 kcal/mol), correlating with prolonged plasma half-life .
-
Key Predictions :
- Bioavailability : 65% (Rule of Five compliant)
- CYP3A4 Inhibition : Ki = 15 µM (low risk of drug-drug interactions)
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
